UDP-N-acetyl-D-glucosamine disodium salt
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Overview
Description
Uridine-Diphosphate-N-Acetylglucosamine is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a biochemical precursor of all nitrogen-containing sugars and plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .
Mechanism of Action
Target of Action
Uridine 5’-diphospho-N-acetylglucosamine sodium salt, also known as UDP-GlcNAc Disodium Salt, primarily targets O-linked N-acetylglucosamine transferases (OGTs) . These enzymes are responsible for adding a unique N-acetylglucosamine residue onto acceptor substrates, mainly confined within the cytosol and nucleus .
Mode of Action
UDP-GlcNAc Disodium Salt acts as a sugar donor in the process of endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with its target enzymes (OGTs) to add a unique N-acetylglucosamine residue onto acceptor substrates . This interaction and the resulting changes play a crucial role in cellular proliferation and apoptosis .
Biochemical Pathways
UDP-GlcNAc Disodium Salt is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi apparatus by nucleotide sugar transporters (NSTs) . The levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . It participates in important reactions in carbohydrate metabolism, especially those involving the synthesis of glycosyl phosphates .
Pharmacokinetics
It is known that the compound is synthesized from glucose via the hexosamine biosynthetic pathway (hbp), suggesting that its bioavailability is likely influenced by glucose levels and metabolic processes .
Result of Action
The action of UDP-GlcNAc Disodium Salt results in the glycosylation of proteins within the endoplasmic reticulum and Golgi . This post-translational modification has a significant impact on protein function, influencing processes such as cellular proliferation and apoptosis . It also plays a role in nuclear pore formation and nuclear signaling .
Action Environment
The action, efficacy, and stability of UDP-GlcNAc Disodium Salt are influenced by various environmental factors. For instance, the levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . Additionally, the compound’s activity is dependent on its transport into the Golgi apparatus by nucleotide sugar transporters (NSTs) .
Biochemical Analysis
Biochemical Properties
Uridine 5’-diphospho-N-acetylglucosamine sodium salt acts as a sugar donor and aids in the endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with various enzymes and proteins, including O-GlcNAc transferase (OGT), a nucleocytoplasmic glycosyltransferase . The compound is involved in the modification of thousands of proteins, primarily restricted within the cytosolic and nuclear compartments .
Cellular Effects
The levels of Uridine 5’-diphospho-N-acetylglucosamine sodium salt are modulated by the concentration of nutrients exposed to the cell . Decreased levels of this compound can influence normal cellular proliferation and apoptosis .
Molecular Mechanism
Uridine 5’-diphospho-N-acetylglucosamine sodium salt exerts its effects at the molecular level through various mechanisms. It serves as a donor substrate for O-GlcNAc transferase (OGT), which modifies proteins by adding unique N-acetylglucosamine residues . This compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) .
Metabolic Pathways
Uridine 5’-diphospho-N-acetylglucosamine sodium salt is involved in the hexosamine biosynthetic pathway (HBP), where it interacts with various enzymes
Transport and Distribution
Uridine 5’-diphospho-N-acetylglucosamine sodium salt is actively transported into the Golgi apparatus through the nucleotide sugar transporter (NST)
Preparation Methods
Uridine-Diphosphate-N-Acetylglucosamine can be produced by various methods including chemical, enzymatic, chemoenzymatic, and fermentative methods. The chemical synthesis involves multiple steps with an overall yield of around 15%. Enzymatic synthesis uses N-acetyl-glucosamine-1-phosphate and uridine triphosphate as substrates, achieving a yield of approximately 60% . Industrial production often employs whole-cell catalysis using Saccharomyces cerevisiae, optimizing conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels to enhance yield .
Chemical Reactions Analysis
Uridine-Diphosphate-N-Acetylglucosamine undergoes various types of reactions including glycosylation, where it acts as a donor of N-acetylglucosamine residues. Common reagents used in these reactions include glycosyltransferases. The major products formed from these reactions are glycosaminoglycans, proteoglycans, and glycolipids . It is also involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases, which install the O-GlcNAc post-translational modification .
Scientific Research Applications
Uridine-Diphosphate-N-Acetylglucosamine has extensive applications in scientific research. In chemistry, it is used in the synthesis of complex carbohydrates. In biology, it plays a role in the regulation of protein function through glycosylation. In medicine, it is involved in the study of diseases related to glycosylation defects and is used in the development of pharmaceuticals targeting glycosylation pathways. In industry, it is used in the production of glycosaminoglycans, which are important in the manufacture of cosmetics and pharmaceuticals .
Comparison with Similar Compounds
Uridine-Diphosphate-N-Acetylglucosamine is similar to other nucleotide sugars such as Uridine-Diphosphate-Glucose and Uridine-Diphosphate-Galactose. it is unique in its role as a donor of N-acetylglucosamine residues, which are essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. Other similar compounds include Uridine-Diphosphate-Glucuronic Acid and Uridine-Diphosphate-N-Acetylgalactosamine, which are involved in different glycosylation pathways .
Properties
CAS No. |
91183-98-1 |
---|---|
Molecular Formula |
C17H25N3Na2O17P2 |
Molecular Weight |
651.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |
InChI Key |
HXWKMJZFIJNGES-YZVFIFBQSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Appearance |
Assay:≥95%A crystalline solid |
528-04-1 | |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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